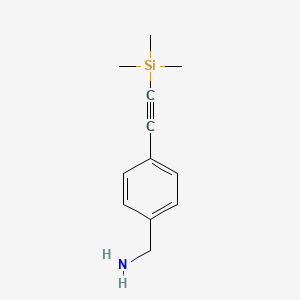![molecular formula C19H16N2O4 B2680938 2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054388-36-1](/img/structure/B2680938.png)
2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a methylanilino group, and a phenoxyacetic acid moiety. These functional groups contribute to its reactivity and potential utility in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Enone Intermediate: The initial step involves the condensation of a cyanoacetate with an aromatic aldehyde to form an enone intermediate. This reaction is usually catalyzed by a base such as sodium ethoxide.
Amination: The enone intermediate is then reacted with 2-methylaniline under acidic conditions to form the corresponding anilino derivative.
Phenoxyacetic Acid Coupling: The final step involves the coupling of the anilino derivative with phenoxyacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
科学的研究の応用
2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The cyano group, for example, can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- 2-[2-[(E)-2-cyano-3-(2-chloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
- 2-[2-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
- 2-[2-[(E)-2-cyano-3-(2-bromoanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Uniqueness
The uniqueness of 2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid lies in its specific functional groups, which confer distinct reactivity and potential biological activity. The presence of the methylanilino group, in particular, may enhance its interaction with biological targets compared to its halogenated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-13-6-2-4-8-16(13)21-19(24)15(11-20)10-14-7-3-5-9-17(14)25-12-18(22)23/h2-10H,12H2,1H3,(H,21,24)(H,22,23)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBYEVBITSKZEE-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2OCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE](/img/structure/B2680855.png)


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2680859.png)
![(3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone](/img/structure/B2680861.png)


![(2E)-3-[(4-fluorophenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2680868.png)

![3-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzonitrile](/img/structure/B2680872.png)
![3-(2-methoxyethyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2680873.png)
![N-(2,5-difluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2680874.png)


